Hyperbrasilone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This section would typically include the compound’s chemical name, its molecular formula, and any common names or synonyms it might have. It might also include information about where it’s found or produced and what it’s used for.

Synthesis Analysis

This part would detail how the compound is synthesized. It would include the reactants used, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis

Here, the molecular structure of the compound would be analyzed. This could involve discussing its bond lengths and angles, its molecular geometry, and any notable structural features.Chemical Reactions Analysis

This section would discuss the chemical reactions the compound undergoes. It would detail the reactants and products of these reactions, the conditions under which they occur, and their mechanisms.Physical And Chemical Properties Analysis

This would involve discussing the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity).Applications De Recherche Scientifique

Antifungal and Monoamine Oxidase Inhibitory Activity

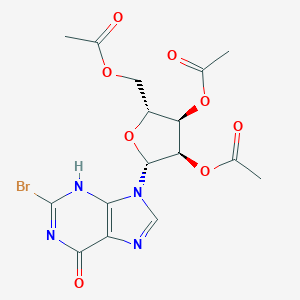

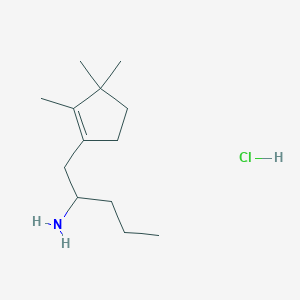

A study conducted by Rocha et al. (1994) identified hyperbrasilone as a gamma-pyrone isolated from Hypericum brasiliense. This compound, along with other xanthones isolated, exhibited antifungal properties against Cladosporium cucumerinum and demonstrated varying degrees of monoamine oxidase A and B inhibition (Rocha et al., 1994).

Herpes Virus Inhibitory Substances

Fritz et al. (2007) investigated Hypericum connatum, which is used in southern Brazil for treating oral lesions related to acute herpetic gingivo-stomatitis. The study revealed the presence of a phloroglucinol derivative, hyperbrasilol B, which showed antiviral activity against herpes simplex viruses (Fritz et al., 2007).

Biological Applications of Hyperbranched Polysiloxane

Bai et al. (2019) discussed the synthesis of a novel fluorescent polymer, hyperbranched polysiloxane (HBPSi-CD), for biological applications. The enhanced fluorescence intensity and quantum yield of HBPSi-CD compared to HBPSi were significant, and it demonstrated high biocompatibility and potential for cell imaging and drug delivery (Bai et al., 2019).

Antibacterial Phloroglucinols

Rocha et al. (1995) isolated a new phloroglucinol, hyperbrasilol A, from Hypericum brasiliense, along with other known phloroglucinols. These compounds exhibited antibacterial properties against Bacillus subtilis (Rocha et al., 1995).

Dielectric and Relaxation Properties in Composites

Yang et al. (2018) explored the use of hyperbranched polyester in enhancing molecular bond strength and improving mechanical behavior in nanofilled polymers. The study focused on the dielectric and polarization relaxation characteristics of these composites, showing significant improvements in various properties (Yang et al., 2018).

Antinociceptive Activity

Bridi et al. (2016) isolated dimeric acylphloroglucinols, including austrobrasilol A and B, from Hypericum austrobrasiliense, demonstrating antinociceptive activity in mice. This suggests potential applications in pain management (Bridi et al., 2016).

Safety And Hazards

This section would detail any hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also discuss how to handle and store the compound safely.

Orientations Futures

Finally, this part would discuss potential future research directions. This could involve new applications for the compound, modifications that could be made to its structure to enhance its properties, or new methods of synthesizing it.

I hope this general outline is helpful. If you have a different compound in mind, feel free to ask! I’ll do my best to provide the information you’re looking for.

Propriétés

Numéro CAS |

158991-19-6 |

|---|---|

Nom du produit |

Hyperbrasilone |

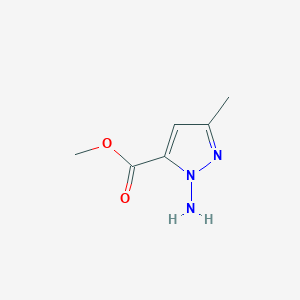

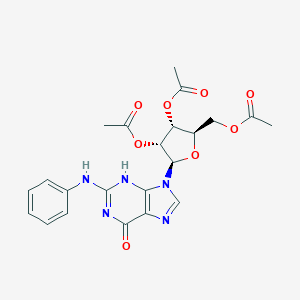

Formule moléculaire |

C16H16O4 |

Poids moléculaire |

272.29 g/mol |

Nom IUPAC |

6-(4-hydroxyphenyl)-2,3,3-trimethyl-2H-furo[2,3-b]pyran-4-one |

InChI |

InChI=1S/C16H16O4/c1-9-16(2,3)14-12(18)8-13(20-15(14)19-9)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3 |

Clé InChI |

ICMYLWYQIYMIFN-UHFFFAOYSA-N |

SMILES |

CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C |

SMILES canonique |

CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C |

Synonymes |

Hyperbrasilone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)